1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is a complex organic compound featuring bromomethyl, difluoromethyl, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent coupling with a propanone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The difluoromethyl group can engage in coupling reactions, forming more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted benzene derivatives, while oxidation can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the development of pharmaceuticals.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Bromomethyl)phenyl)-3-chloropropan-1-one
- 1-(4-(Difluoromethyl)phenyl)-3-chloropropan-1-one
- 1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one
Uniqueness
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups is not commonly found in other similar compounds, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H10BrClF2O |
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Molecular Weight |
311.55 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O/c12-6-7-1-2-8(10(16)3-4-13)9(5-7)11(14)15/h1-2,5,11H,3-4,6H2 |
InChI Key |
PVAZUPLULYQCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(F)F)C(=O)CCCl |
Origin of Product |
United States |
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